3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound features a triazole ring fused to a pyrazine ring, with a chlorobenzyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with a suitable hydrazine derivative, followed by cyclization to form the triazolopyrazine core . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole and pyrazine rings.
Cyclization: The compound can form additional fused ring systems through cyclization reactions with appropriate reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these proteins, inhibiting their activity and disrupting key signaling pathways involved in cell proliferation and survival . Molecular docking studies have shown that the compound can form stable complexes with these targets, further validating its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Another heterocyclic compound with similar structural features but different biological activities.
[1,2,4]Triazolo[4,3-a]pyridine: Shares the triazole ring but has a pyridine ring instead of a pyrazine ring, leading to different chemical properties and applications.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Various derivatives with different substituents on the triazole or pyrazine rings, each exhibiting unique biological activities.
Uniqueness
3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases and its potential as an anticancer agent set it apart from other similar compounds .
Properties
Molecular Formula |
C12H13ClN4 |
---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H13ClN4/c13-10-3-1-9(2-4-10)7-11-15-16-12-8-14-5-6-17(11)12/h1-4,14H,5-8H2 |
InChI Key |
KAOOKUPOAGQKIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2CC3=CC=C(C=C3)Cl)CN1 |
Origin of Product |
United States |
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